molecular formula C20H37N B12654650 Linolenyldimethylamine CAS No. 64875-30-5

Linolenyldimethylamine

Cat. No.: B12654650
CAS No.: 64875-30-5
M. Wt: 291.5 g/mol
InChI Key: YAIWYNVLHGXGHR-AGRJPVHOSA-N
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Description

Linolenyldimethylamine, also known as 9,12,15-octadecatrien-1-amine, N,N-dimethyl-, (Z,Z,Z)-, is an organic compound that belongs to the class of amines. It is derived from linolenic acid, a polyunsaturated omega-3 fatty acid. This compound is characterized by the presence of three double bonds in its carbon chain, making it a triene. The dimethylamine group attached to the linolenic acid backbone imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of linolenyldimethylamine typically involves the following steps:

    Esterification: Linolenic acid is first esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl linolenate.

    Amination: The methyl linolenate is then subjected to reductive amination using dimethylamine and a reducing agent like sodium cyanoborohydride. This step introduces the dimethylamine group to the linolenic acid backbone.

    Purification: The resulting this compound is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Linolenyldimethylamine undergoes various chemical reactions, including:

    Oxidation: The double bonds in the linolenic acid backbone can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to saturate the double bonds, resulting in a fully hydrogenated amine.

    Substitution: The dimethylamine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides, forming quaternary ammonium salts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated amines.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

Linolenyldimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex organic molecules and as a reagent in organic transformations.

    Biology: The compound is studied for its potential role in cell signaling and membrane dynamics due to its amphiphilic nature.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and as an antimicrobial agent.

    Industry: this compound is used in the formulation of surfactants, emulsifiers, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of linolenyldimethylamine involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific protein targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound may exert its effects through modulation of signaling cascades and membrane-associated processes.

Comparison with Similar Compounds

    Linoleylamine: Similar to linolenyldimethylamine but with only two double bonds in the carbon chain.

    Oleylamine: Contains a single double bond and is less unsaturated compared to this compound.

    Stearylamine: A saturated amine with no double bonds in the carbon chain.

Comparison:

    This compound vs. Linoleylamine: this compound has an additional double bond, making it more reactive in oxidation reactions.

    This compound vs. Oleylamine: The higher degree of unsaturation in this compound results in different physical properties, such as lower melting point and higher reactivity.

    This compound vs. Stearylamine: The presence of double bonds in this compound imparts unique chemical reactivity and biological activity compared to the fully saturated stearylamine.

This compound stands out due to its unique combination of unsaturation and the presence of a dimethylamine group, which imparts distinct chemical and biological properties.

Properties

CAS No.

64875-30-5

Molecular Formula

C20H37N

Molecular Weight

291.5 g/mol

IUPAC Name

(9Z,12Z,15Z)-N,N-dimethyloctadeca-9,12,15-trien-1-amine

InChI

InChI=1S/C20H37N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h5-6,8-9,11-12H,4,7,10,13-20H2,1-3H3/b6-5-,9-8-,12-11-

InChI Key

YAIWYNVLHGXGHR-AGRJPVHOSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCCN(C)C

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCN(C)C

Origin of Product

United States

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